molecular formula C11H12N4O2 B13574577 Ethyl 3-amino-4-(1h-1,2,4-triazol-1-yl)benzoate

Ethyl 3-amino-4-(1h-1,2,4-triazol-1-yl)benzoate

Cat. No.: B13574577
M. Wt: 232.24 g/mol
InChI Key: SOTYFSYKPHCIIE-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(1h-1,2,4-triazol-1-yl)benzoate is an organic compound that features a benzoate ester linked to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-(1h-1,2,4-triazol-1-yl)benzoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and nitriles.

    Attachment to the Benzoate Ester: The triazole ring is then attached to the benzoate ester through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(1h-1,2,4-triazol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

Ethyl 3-amino-4-(1h-1,2,4-triazol-1-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-(1h-1,2,4-triazol-1-yl)benzoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-triazole: A related compound with similar structural features.

    4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another compound with a triazole ring attached to a benzoic acid moiety.

Uniqueness

Ethyl 3-amino-4-(1h-1,2,4-triazol-1-yl)benzoate is unique due to its specific ester linkage, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

ethyl 3-amino-4-(1,2,4-triazol-1-yl)benzoate

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)8-3-4-10(9(12)5-8)15-7-13-6-14-15/h3-7H,2,12H2,1H3

InChI Key

SOTYFSYKPHCIIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2C=NC=N2)N

Origin of Product

United States

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